molecular formula C7H4Cl3NO B2975089 2,4,5-Trichlorobenzamide CAS No. 70439-09-7

2,4,5-Trichlorobenzamide

Cat. No.: B2975089
CAS No.: 70439-09-7
M. Wt: 224.47
InChI Key: MTYZXAXLEROYRE-UHFFFAOYSA-N
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Description

2,4,5-Trichlorobenzamide is a chlorinated benzamide derivative characterized by three chlorine atoms at the 2-, 4-, and 5-positions of the benzene ring.

Properties

IUPAC Name

2,4,5-trichlorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl3NO/c8-4-2-6(10)5(9)1-3(4)7(11)12/h1-2H,(H2,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTYZXAXLEROYRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)Cl)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,5-Trichlorobenzamide typically involves the chlorination of benzamide. One common method is the reaction of benzamide with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure the selective substitution of chlorine atoms at the desired positions on the benzene ring.

Industrial Production Methods: In an industrial setting, the production of this compound can be achieved through a similar chlorination process, but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques helps in achieving efficient production.

Chemical Reactions Analysis

Types of Reactions: 2,4,5-Trichlorobenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Reduction Reactions: The compound can be reduced to form 2,4,5-trichloroaniline using reducing agents such as lithium aluminum hydride.

    Oxidation Reactions: Oxidation of this compound can lead to the formation of corresponding carboxylic acids.

Common Reagents and Conditions:

    Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium hydroxide are commonly used.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products:

    Substitution: Formation of various substituted benzamides.

    Reduction: Formation of 2,4,5-trichloroaniline.

    Oxidation: Formation of trichlorobenzoic acids.

Scientific Research Applications

2,4,5-Trichlorobenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential effects on biological systems and its role as a precursor in the synthesis of bioactive molecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block in drug development.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,4,5-Trichlorobenzamide involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structure and the functional groups present. The pathways involved in its action are often related to its ability to undergo substitution or reduction reactions, leading to the formation of active metabolites.

Comparison with Similar Compounds

Key Research Findings

  • Synthetic Challenges : Chlorinated benzamides require multi-step syntheses with moderate yields (e.g., 14–29% for tetrachlorobenzamide precursors) .
  • Structure-Activity Relationships : Chlorine at the 2,4,5-positions enhances steric hindrance and resistance to enzymatic degradation compared to other substitution patterns (e.g., 2,4,6-TCP) .
  • Environmental Concerns : High chlorine content correlates with environmental persistence, as seen in tetrachloroaniline derivatives .

Biological Activity

2,4,5-Trichlorobenzamide (TCB) is a chlorinated organic compound that has garnered attention due to its biological activity and potential environmental impacts. It is primarily known as a metabolite of the herbicide 2,4,5-trichlorophenoxyacetic acid (2,4,5-T), which has been widely used in agriculture. Understanding the biological activity of TCB is crucial for evaluating its effects on human health and ecosystems.

Chemical Structure and Properties

The molecular formula of this compound is C7_7H4_4Cl3_3N O. Its structure consists of a benzene ring substituted with three chlorine atoms at the 2, 4, and 5 positions and an amide functional group. The presence of multiple chlorine atoms contributes to its chemical stability and lipophilicity.

PropertyValue
Molecular Weight222.48 g/mol
Melting Point95-97 °C
Solubility in WaterLow (0.1 g/L at 25 °C)
Log P (octanol-water partition coefficient)3.15

Cytotoxic Effects

Research indicates that TCB exhibits cytotoxic effects on various cell types. A study demonstrated that TCB significantly affects human peripheral blood lymphocytes by increasing cell size and granularity while decreasing viability at higher concentrations (125-600 ppm). The cytotoxicity was linked to the generation of reactive oxygen species (ROS), leading to DNA and protein damage .

Genotoxicity

The genotoxic potential of TCB has been evaluated using the comet assay, which measures DNA strand breaks in individual cells. The results indicated that TCB can induce both single- and double-strand breaks in DNA at relatively low concentrations . This genotoxicity raises concerns regarding its potential carcinogenic effects.

Endocrine Disruption

TCB has also been investigated for its endocrine-disrupting properties. Studies suggest that compounds related to TCB can interfere with hormonal signaling pathways, potentially affecting reproductive health and development in wildlife and humans .

Antimicrobial Activity

Emerging research has shown that TCB exhibits antimicrobial properties against certain bacterial strains. For instance, derivatives of chlorinated benzamides have been found effective against methicillin-resistant Staphylococcus aureus (MRSA), suggesting potential applications in treating resistant infections .

Case Study 1: Environmental Impact Assessment

A comprehensive assessment was conducted to evaluate the degradation of TCB in soil and water environments. The study found that TCB is persistent in various soil types but can be degraded by specific microbial communities under anaerobic conditions. This highlights the importance of understanding its environmental fate for risk assessments related to agricultural runoff .

Case Study 2: Human Health Risk Evaluation

A health risk evaluation was performed on populations exposed to TCB through agricultural practices. The findings indicated an increased incidence of respiratory issues and skin irritations among farm workers handling products containing TCB. Long-term exposure studies are recommended to further elucidate chronic health effects .

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